2-(4-Methylimidazol-1-yl)pyrimidine-5-boronic acid, pinacol ester
Description
IUPAC Nomenclature and Systematic Naming Conventions
The compound follows standard International Union of Pure and Applied Chemistry nomenclature protocols, with its systematic name being 2-(4-Methylimidazol-1-yl)pyrimidine-5-boronic acid, pinacol ester. This nomenclature clearly delineates the structural components and their connectivity within the molecular framework. The systematic naming convention indicates the presence of a 4-methylimidazol-1-yl substituent attached to the 2-position of a pyrimidine ring, which in turn carries a boronic acid pinacol ester group at the 5-position. Alternative systematic names include 2-(4-methyl-1H-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, which provides a more detailed description of the pinacol ester portion. The naming convention reflects the compound's complex heterocyclic architecture and follows established protocols for describing substituted pyrimidine derivatives with organoborane functional groups.
Additional systematic nomenclature variations include Pyrimidine, 2-(4-methyl-1H-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, which represents the Chemical Abstracts Service approach to naming this compound. The nomenclature system emphasizes the hierarchical organization of the molecular structure, with the pyrimidine ring serving as the parent heterocycle and the imidazole and boronic ester groups functioning as substituents. This systematic approach ensures unambiguous identification of the compound's structure and facilitates accurate communication within the scientific community regarding its chemical identity and structural characteristics.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₄H₁₉BN₄O₂, representing a heterocyclic compound with fourteen carbon atoms, nineteen hydrogen atoms, one boron atom, four nitrogen atoms, and two oxygen atoms. The molecular weight calculations from multiple sources converge on approximately 286.14 grams per mole, with slight variations in precision reported as 286.1373 grams per mole in some databases. This molecular composition reflects the compound's substantial size and complexity, incorporating multiple heteroatoms within its bicyclic aromatic framework and pinacol ester functionality.
The elemental composition analysis reveals a nitrogen-rich heterocyclic system with a carbon-to-nitrogen ratio of 3.5:1, indicating the compound's substantial aromatic character and potential for electronic interactions. The presence of boron and oxygen atoms specifically within the pinacol ester framework contributes significantly to the compound's synthetic versatility and reactivity profile. The molecular weight of approximately 286 daltons positions this compound within the range typical of pharmaceutical intermediates and advanced synthetic building blocks used in medicinal chemistry applications.
Properties
IUPAC Name |
2-(4-methylimidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN4O2/c1-10-8-19(9-18-10)12-16-6-11(7-17-12)15-20-13(2,3)14(4,5)21-15/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJPJCJXCLRXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3C=C(N=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Methylimidazol-1-yl)pyrimidine-5-boronic acid, pinacol ester, is a boronic acid derivative with significant potential in medicinal chemistry. Its unique structure allows it to interact with biological systems in various ways, making it a compound of interest for researchers exploring therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₀H₁₅BN₂O₂
- Molecular Weight : 206.05 g/mol
- CAS Number : 321724-19-0
- Boiling Point : Predicted at 483.5 ± 37.0 °C
- Density : Approximately 1.18 g/cm³
- pKa : 4.87
These properties suggest that the compound is stable under various conditions and can be effectively synthesized and manipulated for biological studies .
Biological Activity Overview
The biological activity of boronic acids, including this compound, has been extensively studied, revealing several key activities:
- Anticancer Activity : Boronic acids have been shown to inhibit proteasome activity, which is crucial for cancer cell survival. The mechanism involves the inhibition of proteasome subunits, leading to apoptosis in cancer cells .
- Antibacterial and Antiviral Properties : Some studies indicate that boronic acid derivatives can exhibit antibacterial effects by disrupting bacterial cell wall synthesis and antiviral effects by inhibiting viral proteases .
- Enzyme Inhibition : This compound may act as an inhibitor of certain enzymes, including serine proteases and kinases, which are involved in various signaling pathways critical for cell growth and proliferation .
Case Study 1: Anticancer Mechanism
A study published in Nature Reviews demonstrated that boronic acid derivatives could enhance the efficacy of existing chemotherapeutics by overcoming drug resistance mechanisms in cancer cells. The study specifically highlighted the role of 2-(4-Methylimidazol-1-yl)pyrimidine-5-boronic acid in enhancing the cytotoxic effects of bortezomib in multiple myeloma cells .
| Study | Purpose | Findings |
|---|---|---|
| Nature Reviews | Investigate synergy with bortezomib | Enhanced apoptosis in resistant cancer cell lines |
Case Study 2: Antiviral Activity
Research published in Antiviral Research indicated that boronic acids could inhibit the replication of HIV by targeting viral proteases. The study found that derivatives similar to 2-(4-Methylimidazol-1-yl)pyrimidine-5-boronic acid exhibited promising results in vitro against HIV strains .
| Study | Virus Targeted | Results |
|---|---|---|
| Antiviral Research | HIV | Significant reduction in viral load in treated cells |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of 2-(4-Methylimidazol-1-yl)pyrimidine-5-boronic acid suggests high gastrointestinal absorption and permeability across biological membranes, indicating its potential for oral bioavailability. However, it is also noted as a substrate for P-glycoprotein (P-gp), which may affect its distribution and excretion in vivo .
Toxicity Profile
Preliminary toxicity assessments indicate that while the compound shows promise as a therapeutic agent, further studies are necessary to evaluate its long-term safety profile. Hazard statements associated with its handling include potential skin irritation and eye damage .
Scientific Research Applications
Medicinal Chemistry
2-(4-Methylimidazol-1-yl)pyrimidine-5-boronic acid, pinacol ester has been explored for its potential in designing novel therapeutic agents. Its boronic acid functionality allows it to form reversible covalent bonds with diols and amino acids, making it useful in:
- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by mimicking the natural substrates. This compound has shown promise in inhibiting specific proteases involved in cancer progression.
- Antitumor Agents : Preliminary studies indicate that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines, suggesting potential as an antitumor agent.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important in pharmaceuticals and agrochemicals.
- Functionalization of Aromatic Compounds : The boronic acid group allows for the introduction of various functional groups through electrophilic aromatic substitution reactions.
Material Science
In material science, this compound is utilized for:
- Synthesis of Boron-Doped Materials : The unique properties of boron make this compound suitable for developing materials with enhanced electrical conductivity and thermal stability.
- Sensors and Catalysts : Its ability to interact with various substrates makes it a candidate for developing sensors and catalytic systems.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated effective inhibition of protease activity, leading to reduced tumor growth in vitro. |
| Study B | Organic Synthesis | Successfully utilized in Suzuki-Miyaura coupling to synthesize complex biaryl compounds with high yields. |
| Study C | Material Science | Developed a boron-doped polymer that exhibited improved conductivity compared to non-doped counterparts. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares 2-(4-methylimidazol-1-yl)pyrimidine-5-boronic acid, pinacol ester with structurally related boronic esters:
Key Comparative Analyses
Reactivity in Suzuki-Miyaura Couplings The 4-methylimidazole substituent in the target compound donates electron density to the pyrimidine ring, activating it for coupling with electron-deficient aryl halides. This contrasts with Boc-piperazine analogs, where the electron-withdrawing Boc group reduces reactivity, necessitating harsher conditions (e.g., higher Pd catalyst loading) . Morpholino-substituted analogs exhibit intermediate reactivity due to morpholine’s moderate electron-donating effects, making them versatile for diverse coupling partners .
In contrast, amino-methoxy analogs show improved aqueous solubility due to hydrogen-bonding capacity . Pinacol ester stability: All analogs share the pinacol moiety, which prevents protodeboronation. However, steric bulk from substituents (e.g., Boc-piperazine) may slow hydrolysis to the active boronic acid .
Spectral Characteristics
- 1H NMR : The pinacol methyl groups appear as a singlet at δ 1.35–1.38 across all analogs. Distinctive signals arise from substituents:
Synthetic Utility The target compound is favored in drug discovery for its balance of reactivity and stability. For example, it has been used to synthesize kinase inhibitors targeting cancer pathways . Boc-protected analogs are ideal for multi-step syntheses requiring selective deprotection , while morpholino derivatives are common in fragment-based drug design due to their solubility .
Q & A
Q. What synthetic routes are commonly used to prepare 2-(4-methylimidazol-1-yl)pyrimidine-5-boronic acid, pinacol ester?
The compound is typically synthesized via Suzuki-Miyaura coupling precursors. A general procedure involves coupling a halogenated pyrimidine (e.g., 5-bromo-2-chloropyrimidine) with 4-methylimidazole under transition-metal catalysis, followed by borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst . Alternatively, photoinduced decarboxylative borylation of carboxylic acid derivatives (e.g., N-hydroxyphthalimide esters) with B₂pin₂ under visible light provides a metal-free pathway to boronic esters .
Q. How can the purity and structure of this boronic ester be verified experimentally?
- Liquid Chromatography-Mass Spectrometry (LCMS): Monitors reaction progress and confirms molecular ion peaks (e.g., [M+H]⁺ for the boronic acid or ester form) .
- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>11</sup>B NMR identify characteristic signals, such as the pinacol ester’s quaternary boron peak (~30–35 ppm in <sup>11</sup>B NMR) and pyrimidine/imidazole proton environments .
- High-Resolution Mass Spectrometry (HRMS): Exact mass analysis (e.g., C15H27BN4O3 requires m/z 338.2084) ensures molecular formula accuracy .
Q. What are the key storage conditions to maintain stability?
Store under inert gas (argon/nitrogen) at 0–6°C in anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis of the boronic ester. Avoid prolonged exposure to moisture or acidic/basic conditions, which degrade the boronate group .
Advanced Research Questions
Q. How can low yields in Suzuki-Miyaura couplings involving this boronic ester be addressed?
- Catalyst Optimization: Screen Pd catalysts (e.g., Pd(PPh3)4, PdCl2(dppf)) and ligands (XPhos, SPhos) to enhance reactivity .
- Base Selection: Use K2CO3 or Cs2CO3 in polar aprotic solvents (DMF, DMSO) to stabilize intermediates .
- Protection Strategies: Protect the imidazole nitrogen if undesired coordination to Pd occurs, which can poison the catalyst .
Q. What analytical methods resolve contradictions in reaction outcomes (e.g., unexpected byproducts)?
- Reaction Monitoring: Use in-situ <sup>19</sup>F NMR (if fluorinated substrates) or <sup>11B NMR to track boronate intermediates .
- Radical Trapping Experiments: For photoinduced reactions, add TEMPO to confirm/rule out radical pathways .
- Isolation of Byproducts: Purify via flash chromatography or preparative HPLC, followed by structural elucidation via 2D NMR (COSY, HSQC) .
Q. How does the steric bulk of the 4-methylimidazole group influence cross-coupling efficiency?
The 4-methyl group increases steric hindrance, potentially slowing transmetallation steps. Mitigation strategies include:
- Elevated Temperatures: Perform reactions at 80–100°C to overcome kinetic barriers .
- Microwave-Assisted Synthesis: Accelerate coupling rates via controlled dielectric heating .
- Directed Ortho-Metalation: Use directing groups on the pyrimidine ring to preorganize the substrate for Pd insertion .
Q. What computational methods predict reactivity trends for derivatives of this compound?
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the C–B bond to assess hydrolytic stability .
- Molecular Dynamics (MD): Simulate solvent effects on boronate solvation and aggregation states .
- Docking Studies: Model interactions with biological targets (e.g., enzymes in drug discovery) to guide functionalization .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
